5-Iodo-3,4-dihydronaphthalen-1(2H)-one
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Description
5-Iodo-3,4-dihydronaphthalen-1(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H9IO and its molecular weight is 272.085. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Organic Chemistry :
- Farkas et al. (2013) reported on the high-yielding synthesis of 1-carboxamido-3,4-dihydronaphthalenes via palladium-catalyzed aminocarbonylation, highlighting its chemospecific reaction and high yields in organic synthesis (Farkas et al., 2013).
- Liu et al. (2012) described a novel and efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones, emphasizing its simple procedure and good yields, useful in the preparation of 3,4-dihydronaphthalen-1(2H)-one derivatives (Liu et al., 2012).
- Zheng and Alper (2009) discussed the palladium-catalyzed cyclocarbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with vinyl ketones, leading to the formation of functionalized enolic 2-acyl-3,4-dihydronaphthalenones (Zheng & Alper, 2009).
Medical and Pharmacological Research :
- Szekeres et al. (2004) identified a series of substituted 3,4-dihydronaphthalen-1(2H)-ones with high binding affinity for the benzodiazepine site of GABAA receptors, suggesting potential applications in neuropharmacology (Szekeres et al., 2004).
- Barlow et al. (2011) investigated cyclic analogues of 4-amino-3,4-dihydronaphthalen-1(2H)-ones for mast cell stabilizing activity, indicating their potential in treating allergic and inflammatory conditions (Barlow et al., 2011).
- Wang et al. (2017) designed and synthesized 3,4-dihydronaphthalen-1(2H)-one derivatives as Bcl-2 inhibitors, showing promise in cancer treatment (Wang et al., 2017).
Natural Products and Chemical Biology :
- Sang et al. (2017) isolated a novel 3,4-dihydronaphthalen-1(2H)-one with spiro-butyrolactone from an endophytic fungus, indicating its potential in the discovery of new natural products (Sang et al., 2017).
Properties
IUPAC Name |
5-iodo-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSAKKGZKAQYEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2I)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670463 |
Source
|
Record name | 5-Iodo-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199782-87-0 |
Source
|
Record name | 3,4-Dihydro-5-iodo-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199782-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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